molecular formula C24H23FN4O B2754031 N-(2-ethylphenyl)-1-pyridin-4-ylpiperidine-4-carboxamide CAS No. 1226440-03-4

N-(2-ethylphenyl)-1-pyridin-4-ylpiperidine-4-carboxamide

Cat. No. B2754031
CAS RN: 1226440-03-4
M. Wt: 402.473
InChI Key: CRGUHZMFZNWCCD-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-1-pyridin-4-ylpiperidine-4-carboxamide, commonly known as EPPC, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. EPPC belongs to the piperidine class of compounds and has been studied extensively for its pharmacological properties.

Scientific Research Applications

Discovery of HDAC Inhibitor for Cancer Treatment

N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) is an isotype-selective histone deacetylase (HDAC) inhibitor that demonstrates significant potential in cancer therapy. It selectively inhibits HDACs 1-3 and 11, leading to cancer cell cycle arrest and apoptosis, showcasing its promise as an anticancer drug. This compound, through its action on HDAC, blocks cancer cell proliferation and induces histone acetylation and p21 protein expression. With its oral bioavailability and significant antitumor activity in vivo, MGCD0103 has advanced into clinical trials, highlighting its potential in oncological research and treatment. (Zhou et al., 2008).

Antituberculosis Activity through GyrB Inhibition

Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were designed and synthesized to inhibit Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase. Among the studied compounds, ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate showed promising activity against both enzymes, indicating its potential as a novel antituberculosis agent. The compound exhibited significant inhibition of MTB DNA gyrase and demonstrated antituberculosis activity without cytotoxicity at effective concentrations. (Jeankumar et al., 2013).

Advancement in Met Kinase Inhibition for Cancer Therapy

Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have been identified as potent and selective inhibitors of the Met kinase superfamily. These compounds have shown complete tumor stasis in Met-dependent human gastric carcinoma xenograft models following oral administration. Due to their excellent efficacy, favorable pharmacokinetic and preclinical safety profiles, these inhibitors have advanced into phase I clinical trials, showcasing their potential in cancer therapy. (Schroeder et al., 2009).

Synthesis of Aromatic Polyamides with Enhanced Thermal Stability

New aromatic polyamides containing n-alkylphenylimide units fused to the main chain have been synthesized, exhibiting enhanced thermal stability and excellent solubility. These polymers demonstrate potential for various industrial applications due to their stable pendent imido groups and internally plasticizing n-alkyl chains, which contribute to their amorphous nature and typical layered structures. (Choi & Jung, 2004).

properties

IUPAC Name

1-(3-cyano-6-ethylquinolin-4-yl)-N-(4-fluorophenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN4O/c1-2-16-3-8-22-21(13-16)23(18(14-26)15-27-22)29-11-9-17(10-12-29)24(30)28-20-6-4-19(25)5-7-20/h3-8,13,15,17H,2,9-12H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRGUHZMFZNWCCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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